ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, an acetamido group, and an ethyl benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to interact with dna . They have also been found to inhibit c-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration .
Mode of Action
The compound’s mode of action is likely to involve DNA intercalation . This means the compound inserts itself between the base pairs of the DNA helix, disrupting its normal function. This disruption can lead to the inhibition of DNA replication and transcription, which can result in cell death . Additionally, the compound may inhibit the activity of c-Met kinase , thereby disrupting cellular signaling pathways .
Biochemical Pathways
The compound’s interaction with DNA and inhibition of c-Met kinase can affect multiple biochemical pathways. For instance, DNA intercalation can disrupt the cell cycle, leading to cell death . Inhibition of c-Met kinase can affect various signaling pathways involved in cell growth, survival, and migration .
Result of Action
The compound’s interaction with DNA and inhibition of c-Met kinase can lead to cell death . This makes it a potential candidate for the development of anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from commercially available reagents
Formation of Triazoloquinoxaline Core: The synthesis begins with the preparation of the triazoloquinoxaline core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.
Introduction of Acetamido Group: The acetamido group is introduced through an acylation reaction, where the triazoloquinoxaline core is reacted with an acylating agent in the presence of a catalyst.
Attachment of Ethyl Benzoate Moiety: The final step involves the esterification of the acetamido-triazoloquinoxaline intermediate with ethyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce triazoloquinoxaline alcohols.
Scientific Research Applications
Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate: shares similarities with other triazoloquinoxaline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-11-16(12-10-15)24-19(29)13-27-17-7-5-6-8-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFJMBSHZYCAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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